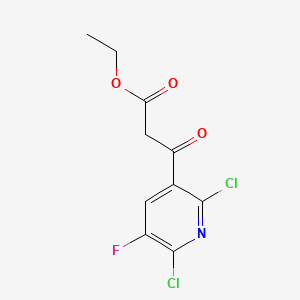
4-Bromo-3-fluoroanisole
Vue d'ensemble
Description
4-Bromo-3-fluoroanisole is an organic compound with the chemical formula C7H6BrFO . It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mécanisme D'action
Target of Action
4-Bromo-3-fluoroanisole is a halo-aryl compound Halo-aryl compounds are often used in the preparation of receptor enhancers .
Mode of Action
It’s known that halo-aryl compounds like this can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound can act as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The process involves oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of sm coupling reactions, the compound could potentially influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20503) and its liquid physical form , may influence its bioavailability.
Result of Action
As a potential participant in sm coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s action could be influenced by the presence of a palladium catalyst, which is necessary for SM coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluoroanisole can be synthesized through various methods. One common approach involves the bromination of 3-fluoroanisole. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of bromine and sodium fluoride . The process begins with the formation of the sodium salt of anisole, which then reacts with bromine to yield the target compound. This method is scalable and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or can be used.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
4-Bromo-3-fluoroanisole is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the development of drug candidates and active pharmaceutical ingredients.
Agrochemicals: Serves as an intermediate in the synthesis of pesticides and herbicides
Comparaison Avec Des Composés Similaires
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-3-fluorophenol
- 4-Bromo-3-fluorotoluene
Comparison: 4-Bromo-3-fluoroanisole is unique due to the presence of both bromine and fluorine substituents on the anisole ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVIFOBBVAKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961218 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-50-4, 408-50-4 | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)









